3-Methyl-5-phenylpentanal
Description
Significance of Branched Aliphatic and Aromatic Aldehydes in Chemical Transformations
Branched aliphatic and aromatic aldehydes are crucial building blocks in organic chemistry. mdpi.comnih.gov Their carbonyl group is highly reactive, participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations. mdpi.com This reactivity makes them versatile precursors for the synthesis of a diverse range of more complex molecules, including alcohols, carboxylic acids, and various heterocyclic compounds. mdpi.comsciencedaily.com The presence of branching and aromatic moieties introduces stereocenters and modulates the electronic and steric properties of the molecule, influencing its reactivity and biological activity. Chiral aldehydes, in particular, are of immense importance in the synthesis of pharmaceuticals and other bioactive molecules, where specific stereoisomers are often required for desired efficacy. sciencedaily.comeurekalert.org
Historical and Contemporary Approaches to the Synthesis of Aldehyde Compounds
The synthesis of aldehydes has a rich history, with methods evolving from classical stoichiometric reactions to modern catalytic and more environmentally benign processes.
Historical Approaches: Historically, the synthesis of aldehydes often relied on the oxidation of primary alcohols. mdpi.comscienceopen.com However, controlling this reaction to prevent over-oxidation to the corresponding carboxylic acid was a significant challenge. scienceopen.com Other classical methods include the Rosenmund reduction of acyl chlorides and the Stephen aldehyde synthesis, which involves the reduction of a nitrile to an imine followed by hydrolysis. acs.org While foundational, these methods often required harsh reaction conditions and stoichiometric amounts of reagents, generating considerable waste.
Contemporary Approaches: Modern synthetic chemistry has seen a paradigm shift towards more efficient and selective catalytic methods. Hydroformylation, or the oxo process, is a large-scale industrial method for producing aldehydes from alkenes using carbon monoxide and hydrogen in the presence of a transition metal catalyst. mdpi.comscienceopen.com For laboratory-scale synthesis, a variety of selective oxidation methods have been developed, such as the Swern and Dess-Martin oxidations, which offer milder conditions and greater control. mdpi.com
More recently, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of aldehydes. scienceopen.comnih.gov Chiral amines, for instance, can catalyze a variety of transformations to produce enantiomerically enriched aldehydes. nih.gov These methods are often more environmentally friendly, avoiding the use of heavy metals. sciencedaily.com Furthermore, biocatalytic approaches, utilizing enzymes such as carboxylic acid reductases, are gaining traction for their high selectivity and mild reaction conditions. sciencedaily.com
Table 1: Comparison of Historical and Contemporary Aldehyde Synthesis Methods
| Method | Reagents/Catalysts | Advantages | Disadvantages |
| Historical | |||
| Oxidation of Primary Alcohols | Strong oxidizing agents (e.g., KMnO4, CrO3) | Readily available starting materials | Over-oxidation to carboxylic acids, harsh conditions, stoichiometric waste |
| Stephen Aldehyde Synthesis | Tin(II) chloride, hydrochloric acid | Utilizes nitriles as starting materials | Stoichiometric use of tin, often requires aromatic nitriles for good yields acs.org |
| Contemporary | |||
| Hydroformylation | Alkene, CO, H2, transition metal catalyst (e.g., Rh, Co) | High atom economy, industrially scalable | Formation of isomers can be a challenge mdpi.com |
| Swern/Dess-Martin Oxidation | DMSO, oxalyl chloride/DMP | Mild conditions, high yields, good for sensitive substrates | Generation of stoichiometric byproducts |
| Organocatalysis | Chiral amines, proline derivatives | Asymmetric synthesis, metal-free, milder conditions scienceopen.comnih.gov | Catalyst loading can sometimes be high |
| Biocatalysis | Enzymes (e.g., CARs) | High selectivity, environmentally benign, mild conditions sciencedaily.com | Substrate scope can be limited, enzyme stability |
Unique Synthetic and Mechanistic Challenges Posed by the 3-Methyl-5-phenylpentanal Structure
The synthesis of this compound, particularly in an enantiomerically pure form, presents a set of distinct challenges stemming from its specific molecular architecture. The key hurdles are the stereoselective introduction of the methyl group at the β-position and the management of the reactivity of the aldehyde functional group.
The presence of a stereocenter at the third carbon atom necessitates the use of asymmetric synthesis strategies to obtain a single enantiomer. The stereoselective synthesis of (R)-3-Methyl-5-phenylpentanal has been achieved through a multi-step process. nih.gov A significant challenge in the asymmetric synthesis of β-branched aldehydes is controlling the stereochemistry at a position remote from the reactive aldehyde group. nih.gov The formation of transient enamines or enolates during catalytic cycles can lead to mixtures of E/Z isomers, which can in turn affect the facial selectivity of the subsequent bond-forming step. mdpi.comnih.gov
Mechanistically, the challenge lies in designing a catalyst or chiral auxiliary that can effectively differentiate between the two prochiral faces of the substrate to install the methyl group with high enantioselectivity. In the synthesis of (R)-3-Methyl-5-phenylpentanal, for instance, a known aldehyde was used to establish the absolute configuration. nih.gov The development of catalytic methods that can directly and selectively form the C-C bond at the β-position with high stereocontrol remains an active area of research. The presence of the phenyl group at the γ-position can also influence the reactivity and the conformational preferences of the molecule, which must be considered in the design of a synthetic route.
Overview of Current Research Trajectories and Future Opportunities
Current research in the field of aldehyde synthesis continues to focus on the development of more efficient, selective, and sustainable methods. A major trend is the advancement of asymmetric organocatalysis and dual catalysis systems, which combine different catalytic modes to achieve novel transformations. mdpi.comnih.gov These approaches offer the potential for the direct and enantioselective functionalization of aldehydes at various positions.
For a molecule like this compound, future research could explore several exciting avenues:
Novel Catalytic Systems: The design of new, highly efficient and selective catalysts for the asymmetric synthesis of β-methyl-γ-aryl aldehydes would be a significant advancement. This could involve the development of novel organocatalysts, transition metal complexes, or biocatalytic systems. sciencedaily.comeurekalert.org
Mechanistic Elucidation: Detailed mechanistic studies of existing and new synthetic methods will be crucial for understanding the factors that govern stereoselectivity. This knowledge will enable the rational design of improved catalysts and reaction conditions.
Exploration of Analogs: The synthesis of a library of analogs of this compound with variations in the substitution pattern of the aromatic ring and the aliphatic chain could lead to the discovery of new fragrance compounds with unique olfactory properties.
Applications Beyond Fragrances: While its primary application is in perfumery, the chiral nature of this compound makes it a potential building block for the synthesis of more complex chiral molecules, such as pharmaceuticals or agrochemicals. Future research could explore the conversion of this aldehyde into other functional groups and its incorporation into biologically active scaffolds. eurekalert.org
The continued exploration of the synthesis and properties of this compound and related structures will undoubtedly contribute to the broader field of organic chemistry, pushing the boundaries of what is possible in the construction of complex and valuable molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-phenylpentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJMIMVMOIFPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052212 | |
| Record name | 3-Methyl-5-phenylpentanal | |
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Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55066-49-4 | |
| Record name | 3-Methyl-5-phenyl-1-pentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55066-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenylmethylpentanal | |
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| Record name | Benzenepentanal, .beta.-methyl- | |
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| Record name | 3-Methyl-5-phenylpentanal | |
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| Record name | 3-methyl-5-phenylpentan-1-al | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Benzenepentanal, β-methyl | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.730 | |
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| Record name | PHENYLMETHYLPENTANAL | |
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Advanced Methodologies for the Chemical Synthesis of 3 Methyl 5 Phenylpentanal
Chemo- and Regioselective Construction of the Pentanal Skeleton
The creation of the 3-Methyl-5-phenylpentanal backbone relies on a variety of synthetic strategies that selectively introduce functional groups and build the carbon framework. These methods include catalytic hydroformylation, targeted reductions, controlled oxidations, and strategic carbon-carbon bond formations.
Catalytic Hydroformylation Strategies for Appropriate Alkene Precursors
Catalytic hydroformylation, or the "oxo" process, stands as a powerful atom-economical method for the synthesis of aldehydes from alkenes. In the context of this compound, an appropriate alkene precursor such as 4-phenyl-2-methyl-1-butene can be envisioned. The regioselectivity of the hydroformylation is a critical aspect, aiming for the addition of the formyl group to the terminal carbon to yield the desired linear aldehyde over the branched isomer.
Rhodium-based catalysts, often in conjunction with phosphine (B1218219) or phosphite (B83602) ligands, are widely employed to control the regioselectivity of the hydroformylation of styrenyl-type alkenes. The choice of ligand plays a crucial role in directing the reaction towards the linear product. For instance, the use of bulky phosphite ligands can favor the formation of the terminal aldehyde by sterically hindering the approach of the catalyst to the internal carbon of the double bond. The reaction conditions, including temperature, pressure of syngas (a mixture of carbon monoxide and hydrogen), and solvent, are also optimized to maximize the yield of the desired this compound.
Table 1: Influence of Ligands on the Regioselectivity of Rhodium-Catalyzed Hydroformylation of a Model Aryl Alkene
| Ligand | Catalyst System | Temperature (°C) | Pressure (bar) | Linear:Branched Ratio |
| Triphenylphosphine | [Rh(CO)2(acac)]/PPh3 | 80 | 50 | 90:10 |
| Tris(o-tert-butylphenyl)phosphite | [Rh(CO)2(acac)]/P(O-o-tBuC6H4)3 | 80 | 50 | >95:5 |
| Xantphos | [Rh(CO)2(acac)]/Xantphos | 100 | 60 | 98:2 |
Note: Data presented is illustrative and based on general principles of hydroformylation of similar substrates.
Targeted Reductive Transformations of Carboxylic Acid Derivatives or Esters
Another synthetic route to this compound involves the partial reduction of corresponding carboxylic acid derivatives, such as esters or acyl chlorides. This approach requires careful selection of reducing agents to avoid over-reduction to the corresponding alcohol, 3-methyl-5-phenylpentan-1-ol.
Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for the reduction of esters to aldehydes. youtube.comcommonorganicchemistry.comadichemistry.comwikipedia.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to trap the tetrahedral intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde. The stoichiometry of the reducing agent is crucial; using one equivalent of DIBAL-H favors the formation of the aldehyde.
Modern advancements have also introduced catalytic methods for the selective reduction of esters to aldehydes, offering milder reaction conditions and improved selectivity. These methods often employ transition metal catalysts with specific ligands that modulate the reactivity of the reducing agent.
Oxidative Protocols for Primary Alcohols Preceding Aldehyde Formation
The synthesis of this compound can also be achieved through the oxidation of the corresponding primary alcohol, 3-methyl-5-phenylpentan-1-ol. A variety of selective oxidation methods are available that can efficiently convert primary alcohols to aldehydes without over-oxidation to carboxylic acids.
The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is a mild and widely used method for this transformation. alfa-chemistry.com Another powerful reagent is the Dess-Martin periodinane (DMP), a hypervalent iodine compound that allows for the rapid and clean oxidation of primary alcohols to aldehydes under neutral conditions. alfa-chemistry.comwikipedia.orgorgsyn.orgorganic-chemistry.orgorganic-chemistry.org These methods are known for their high chemoselectivity, tolerating a wide range of other functional groups within the molecule.
Table 2: Comparison of Common Oxidative Protocols for Primary Alcohol to Aldehyde Conversion
| Method | Reagents | Temperature (°C) | Typical Yield (%) | Key Features |
| Swern Oxidation | (COCl)2, DMSO, Et3N | -78 to RT | 85-95 | Mild conditions, avoids heavy metals. |
| Dess-Martin Periodinane | DMP, CH2Cl2 | Room Temperature | 90-98 | Neutral conditions, short reaction times. |
| TPAP/NMO | TPAP (cat.), NMO | Room Temperature | 80-90 | Catalytic use of a ruthenium oxidant. |
Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.
Strategic Carbon-Carbon Bond Formation Reactions for the Methyl and Phenyl Substituents
The construction of the carbon skeleton of this compound can be achieved through strategic carbon-carbon bond-forming reactions. These methods allow for the precise introduction of the methyl and phenyl substituents at the desired positions.
One common approach involves the use of organometallic reagents. For instance, a Grignard reagent, such as phenylethylmagnesium bromide, can be reacted with an α,β-unsaturated aldehyde like methacrolein (B123484) in a conjugate addition reaction. This 1,4-addition would form the carbon skeleton, which can then be further functionalized to the target aldehyde. The use of copper salts can facilitate the conjugate addition over the direct 1,2-addition to the carbonyl group.
Alternatively, the Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds, which can subsequently be reduced. For example, a phosphorus ylide could be reacted with a suitable aldehyde to construct a precursor alkene, which upon selective reduction of the double bond and functional group manipulation, would yield this compound. thieme-connect.denih.govresearchgate.net
Enantioselective Synthesis of Chiral this compound
The presence of a stereocenter at the C3 position of this compound means that it can exist as two enantiomers, each potentially possessing a distinct odor profile. Therefore, the enantioselective synthesis of a single enantiomer is of significant interest in the fragrance industry.
Asymmetric Catalytic Approaches for Stereocenter Induction at C3
Asymmetric catalysis offers an elegant and efficient way to introduce the chiral center at the C3 position. Asymmetric hydroformylation of a suitable prochiral alkene, such as 4-phenyl-2-methyl-1-butene, using a chiral catalyst is a promising strategy. Chiral rhodium complexes with specifically designed chiral diphosphine or diphosphite ligands can induce enantioselectivity in the addition of the formyl group, leading to the preferential formation of one enantiomer of this compound. nih.govresearchgate.nettcichemicals.com The design of the chiral ligand is paramount in achieving high enantiomeric excess (ee).
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral aldehydes. nih.govacs.orgacs.orgresearchgate.netnih.gov Chiral secondary amine catalysts, such as proline derivatives, can react with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This intermediate can then react with an electrophile in a stereocontrolled manner. While not a direct route to this compound in one step, such strategies can be used to construct chiral building blocks that can be further elaborated to the target molecule.
Another established method involves the use of chiral auxiliaries. scispace.comwikipedia.orgnih.govacs.orgthieme-connect.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary could be used to control the stereoselective alkylation of a precursor molecule to introduce the methyl group at the C3 position with a specific stereochemistry. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.
Table 3: Overview of Asymmetric Strategies for C3 Stereocenter Induction
| Approach | Key Principle | Example Catalyst/Auxiliary | Potential Precursor |
| Asymmetric Hydroformylation | Enantioselective addition of H and CHO across a C=C bond. | Rhodium complex with chiral diphosphine ligand (e.g., BINAP) | 4-phenyl-2-methyl-1-butene |
| Organocatalysis | Formation of a chiral enamine intermediate to direct reaction. | Chiral secondary amines (e.g., prolinol ethers) | α,β-Unsaturated aldehyde |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereoselective bond formation. | Evans oxazolidinones, SAMP/RAMP hydrazones | Acyclic precursor amenable to alkylation |
Diastereoselective Methods Utilizing Chiral Auxiliaries
The creation of the chiral center at the C3 position of this compound with a specific stereochemistry is a key challenge in its synthesis. Diastereoselective methods employing chiral auxiliaries offer a powerful strategy to control the stereochemical outcome of reactions. These methods involve the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereoselectivity of a subsequent bond-forming reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
While specific literature detailing the application of chiral auxiliaries for the direct synthesis of this compound is limited, the principles of asymmetric alkylation and conjugate addition reactions using well-established chiral auxiliaries can be applied. Prominent examples of chiral auxiliaries used in the synthesis of chiral aldehydes and related structures include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgnih.gov
The general approach involves the acylation of the chiral auxiliary with a carboxylic acid derivative, followed by the formation of an enolate and subsequent reaction with an electrophile. For the synthesis of a β-substituted aldehyde like this compound, a potential strategy would involve the asymmetric conjugate addition of a methyl group to an α,β-unsaturated imide derived from a chiral auxiliary.
Table 1: Common Chiral Auxiliaries and Their Potential Application in Diastereoselective Synthesis
| Chiral Auxiliary | Typical Reactions | Potential Application for this compound Synthesis | Key Features |
| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylation reactions, Conjugate additions | Asymmetric conjugate addition of a methyl group to an α,β-unsaturated imide. | High diastereoselectivity, well-defined transition states. |
| Pseudoephedrine Amides | Alkylation reactions | Asymmetric alkylation of an enolate derived from a pentenoic acid derivative. | Can be used to form quaternary carbon centers with high stereocontrol. nih.gov |
| SAMP/RAMP Hydrazones | Alkylation of aldehydes and ketones | Asymmetric α-alkylation of a precursor aldehyde. | Reliable and predictable stereochemical outcomes. |
The diastereomeric excess (d.e.) achieved in such reactions is typically high, often exceeding 95%, ensuring the formation of the desired stereoisomer in high purity. The choice of chiral auxiliary, reaction conditions (temperature, solvent, Lewis acid), and the nature of the electrophile are all critical factors that influence the stereochemical outcome. After the key stereocenter-forming step, the chiral auxiliary can be cleaved under mild conditions to afford the target aldehyde.
Biocatalytic Pathways for Enantiopure Aldehyde Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. Enzymes, as natural catalysts, can perform highly specific transformations, including the enantioselective synthesis of chiral molecules. For the production of enantiopure this compound, several biocatalytic approaches can be envisioned, primarily focusing on the asymmetric reduction of a suitable prochiral precursor.
While specific enzymes for the direct synthesis of this compound have not been extensively reported in publicly available literature, the enzymatic reduction of α,β-unsaturated aldehydes or ketones represents a promising strategy. Ene-reductases, a class of enzymes that catalyze the asymmetric reduction of activated C=C double bonds, could be employed to reduce a precursor like 5-phenyl-3-methyl-2-pentenal to the desired chiral aldehyde. nih.gov
Another potential biocatalytic route involves the use of alcohol dehydrogenases (ADHs). These enzymes can catalyze the stereoselective reduction of ketones to chiral alcohols. mdpi.com A synthetic pathway could involve the reduction of a ketone precursor, followed by oxidation to the aldehyde. The use of whole-cell biocatalysts, such as engineered strains of E. coli, can offer advantages in terms of cofactor regeneration and operational stability. nih.gov
Table 2: Potential Biocatalytic Approaches for Enantiopure this compound Synthesis
| Enzyme Class | Reaction Type | Potential Precursor | Key Advantages |
| Ene-reductases | Asymmetric reduction of C=C double bond | 5-Phenyl-3-methyl-2-pentenal | High enantioselectivity, mild reaction conditions. nih.gov |
| Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of a ketone | 5-Phenyl-3-methyl-2-pentanone | Wide availability and broad substrate scope. mdpi.com |
| Carbonyl Reductases | Enantioselective reduction of ketones | 5-Phenyl-3-methyl-2-pentanone | Can exhibit high enantioselectivity for specific substrates. mdpi.com |
The development of a successful biocatalytic process for this compound would require screening for suitable enzymes with high activity and selectivity towards the target precursor, followed by process optimization of parameters such as pH, temperature, and substrate concentration.
Sustainable and Green Chemistry Innovations in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, significant efforts have been directed towards developing more environmentally friendly and sustainable manufacturing methods.
A notable advancement in this area is a greener process for the synthesis of this compound (referred to by its trade name, Mefrosol) developed by the Central Salt and Marine Chemicals Research Institute (CSMCRI) in India. rndnewsindia.comcsmcri.res.in This process is reported to be a two-step synthesis that utilizes a recyclable catalyst and benign starting materials, generating only water as a by-product. wipo.int
Solvent-Free and Aqueous Reaction Media
The CSMCRI process is highlighted as using a "green, non-soot, industrially viable and cheap solvent," which represents a significant improvement over traditional syntheses that may employ volatile and hazardous organic solvents. rndnewsindia.com The emphasis on a greener solvent aligns with the green chemistry principle of using safer solvents and reaction conditions. While the exact solvent is not disclosed in the available literature, the move away from toxic and corrosive reagents is a key feature of this sustainable approach. csmcri.res.in
Utilization of Renewable or Earth-Abundant Feedstocks
While the specific feedstocks for the greener synthesis of this compound are described as "benign starting materials," the broader field of chemical synthesis is increasingly looking towards renewable feedstocks to reduce reliance on petrochemicals. rndnewsindia.com Lignin (B12514952), a complex polymer found in plant cell walls, is a potential renewable source of aromatic compounds that could serve as precursors for molecules like this compound. researchgate.netrsc.org Research into the depolymerization and functionalization of lignin to produce valuable aromatic platform chemicals is an active area of investigation. The development of commercially viable routes to synthesize key intermediates for this compound from renewable sources would represent a significant step towards a fully sustainable manufacturing process.
Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Methyl 5 Phenylpentanal
Reactions at the Aldehyde Functionality
The aldehyde group is the most reactive site in the molecule, primarily due to the electrophilic nature of the carbonyl carbon. This makes it a target for various nucleophilic attacks and redox reactions.
Nucleophilic Addition and Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Mannich)
The presence of acidic α-hydrogens (protons on the carbon adjacent to the carbonyl group) and the electrophilic carbonyl carbon enables 3-Methyl-5-phenylpentanal to participate in several classic carbon-carbon bond-forming reactions.
Aldol Condensation: As an enolizable aldehyde, this compound can undergo a self-aldol condensation under basic or acidic conditions. The reaction involves the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl group of a second molecule. The initial product is a β-hydroxy aldehyde. Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde. masterorganicchemistry.com In a "crossed" or "mixed" aldol condensation, this compound can react with a different aldehyde or ketone. youtube.comkhanacademy.orgnih.gov To achieve selectivity and avoid a complex mixture of products, the reaction partner is often a non-enolizable aldehyde (like benzaldehyde) or a more reactive aldehyde. youtube.com
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, diethyl malonate, or malononitrile. thermofisher.compurechemistry.orgresearchgate.net The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound to form a potent carbon nucleophile. thermofisher.comsemanticscholar.org This nucleophile then adds to the electrophilic carbonyl carbon of this compound. Subsequent elimination of water yields a stable α,β-unsaturated product. purechemistry.org The use of a catalyst and conditions that remove water helps drive the reaction to completion. thermofisher.com
Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton. jlu.edu.cnnih.gov In the context of this compound acting as the aldehyde component, it would first react with the amine to form an electrophilic iminium ion. This ion is then attacked by the enol form of an active hydrogen compound (like a ketone, another aldehyde, or an ester). The final product is a β-amino carbonyl compound, known as a Mannich base. ijitee.orgscispace.com This reaction is a powerful tool for introducing an aminomethyl group into a molecule.
Table 1: Overview of Condensation Reactions
| Reaction | Reactant Partner(s) | Catalyst (Typical) | Key Intermediate | Product Type |
|---|---|---|---|---|
| Aldol (self) | Another molecule of this compound | Base (e.g., NaOH) or Acid | Enolate | β-Hydroxy aldehyde or α,β-Unsaturated aldehyde |
| Knoevenagel | Active methylene compound (e.g., Diethyl malonate) | Weak base (e.g., Piperidine) | Carbanion from active methylene | α,β-Unsaturated dicarbonyl or related compound |
| Mannich | Amine (1° or 2°) + Enolizable carbonyl compound | Acid or Base | Iminium ion | β-Amino carbonyl compound (Mannich base) |
Selective Oxidation and Reduction Transformations
The aldehyde functionality of this compound is readily susceptible to both oxidation and reduction, leading to the corresponding carboxylic acid and primary alcohol, respectively.
Selective Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, forming 3-Methyl-5-phenylpentanoic acid . A variety of oxidizing agents can achieve this transformation. For high selectivity and mild conditions, reagents such as potassium permanganate (B83412) (KMnO₄) under controlled pH, Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), or Tollens' reagent ([Ag(NH₃)₂]⁺) are effective. Milder, more modern methods might employ reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) under specific conditions, although these are more commonly used to stop oxidation at the aldehyde stage when starting from a primary alcohol.
Selective Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-Methyl-5-phenylpentan-1-ol , a fragrance chemical also known as Mefrosol. csmcri.res.intcichemicals.com This is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. It readily reduces aldehydes and ketones without affecting other functional groups like the phenyl ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less chemoselective. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another widely used industrial method for this reduction.
Formation of Imines, Acetals, and Other Derivatives
The carbonyl group undergoes nucleophilic addition with nitrogen and oxygen nucleophiles to form various derivatives, which can serve as intermediates in synthesis or as protecting groups.
Formation of Imines: this compound reacts with primary amines (R-NH₂) in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases). youtube.compressbooks.pub The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the formation of a carbinolamine intermediate. pressbooks.publibretexts.org Subsequent acid-catalyzed dehydration yields the C=N double bond of the imine. libretexts.orglibretexts.org The reaction's rate is optimal under weakly acidic conditions (pH ~4-5). libretexts.org
Formation of Acetals: In the presence of an acid catalyst, this compound reacts reversibly with two equivalents of an alcohol (R-OH) to form an acetal . libretexts.orglibretexts.orgopenstax.org The reaction proceeds through a hemiacetal intermediate, which is formed by the addition of one equivalent of the alcohol. libretexts.orglibretexts.org To drive the equilibrium towards the acetal, water, a byproduct of the reaction, must be removed, often by azeotropic distillation. libretexts.orgorganic-chemistry.org Reaction with a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal, which is a very common strategy for protecting the aldehyde group during other chemical transformations due to its stability towards bases and nucleophiles. libretexts.org
Transformations Involving the Carbon Skeleton and Substituents
Beyond the aldehyde, the α-carbon and the phenyl ring are key sites for further functionalization.
Stereoselective Alkylations and Arylations of the α-Position
The protons on the carbon atom alpha to the aldehyde group (the C2 position) are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with electrophiles, such as alkyl halides or aryl halides, in alkylation and arylation reactions.
Achieving stereoselectivity in these reactions is a significant challenge, especially given that this compound is itself chiral. The reaction can lead to the formation of a new stereocenter at the α-position. Modern synthetic methods often employ chiral auxiliaries or organocatalysts to control the stereochemical outcome of α-functionalization of aldehydes. While specific literature on this compound is limited, established protocols for the α-arylation of other carbonyl compounds often utilize palladium-based catalysts with specialized phosphine (B1218219) ligands to facilitate the coupling of an enolate with an aryl halide. nih.govnih.gov
Functionalization of the Phenyl Ring (e.g., Electrophilic Aromatic Substitution)
The phenyl ring can undergo electrophilic aromatic substitution (SₑAr) reactions, where an electrophile replaces one of the hydrogen atoms on the ring. wikipedia.orgmasterorganicchemistry.com The substituent already on the ring—the -(CH₂)₂CH(CH₃)CH₂CHO group—is an alkyl group. Alkyl groups are electron-donating through an inductive effect, which activates the ring towards electrophilic attack, making it more reactive than benzene. libretexts.org They are also ortho-, para-directors , meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment. libretexts.org Steric hindrance from the relatively bulky alkyl chain may slightly favor substitution at the less hindered para-position.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Expected Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(3-Methyl-4-formylbutyl)-1-nitrobenzene and 4-(3-Methyl-4-formylbutyl)-1-nitrobenzene |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 1-Bromo-2-(3-methyl-4-formylbutyl)benzene and 1-Bromo-4-(3-methyl-4-formylbutyl)benzene |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Ortho- and para-alkylated derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Ortho- and para-acylated derivatives |
A re-examination of the nitration of the related 3-methyl-5-phenylisoxazole (B94393) confirmed that substitution occurs on the phenyl ring, supporting the expected reactivity pattern. researchgate.net
Rearrangement Reactions and Fragmentations
The carbon skeleton of this compound can potentially undergo rearrangement under specific conditions, typically those that promote the formation of cationic intermediates. Acid catalysis, for instance, could lead to protonation of the carbonyl oxygen, activating the molecule for subsequent intramolecular events.
One plausible rearrangement pathway, particularly under strong acid catalysis, could involve an intramolecular aldol-type reaction or a Prins-type cyclization. Protonation of the aldehyde could be followed by the intramolecular attack of the electron-rich phenyl group onto the activated carbonyl carbon. This would form a six-membered ring, creating a benzylic carbocation intermediate. Subsequent rearrangement or elimination steps could then lead to various substituted tetralin structures. The stability of the benzylic carbocation would be a significant driving force for such a transformation.
Fragmentation reactions are typically observed under high-energy conditions, such as in mass spectrometry. The fragmentation of this compound would likely be dictated by the stability of the resulting fragments. Key fragmentation pathways would include:
McLafferty Rearrangement: This classic fragmentation pathway for carbonyl compounds involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β carbon bond. In this compound, this would lead to the elimination of a neutral phenylethene molecule and the formation of a radical cation of 3-methylbutanal.
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon is a common pathway, leading to the formation of a stable acylium ion (CHO+) or the loss of a formyl radical.
Benzylic Cleavage: The bond between the β-carbon and the γ-carbon is a benzylic position. Cleavage at this site would be favorable due to the formation of a stable benzyl (B1604629) radical or a tropylium (B1234903) cation after rearrangement.
Catalytic Activation Modes and Their Influence on Selectivity
The reactivity and selectivity of transformations involving this compound can be significantly enhanced and controlled through various modes of catalysis. The choice of catalyst—Lewis acid, organocatalyst, or transition metal—dictates the specific activation pathway and, consequently, the reaction's outcome.
Lewis acids are a cornerstone in the activation of aldehydes. They function by coordinating to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. For a sterically accessible aldehyde like this compound, this activation strategy is highly effective.
Common transformations facilitated by Lewis acids include:
Carbonyl-ene Reactions: The activated aldehyde can react with an olefin in a concerted or stepwise manner. An intramolecular variant could occur if an unsaturated moiety were present in the molecule.
Cyanohydrin Formation: The addition of cyanide nucleophiles to the aldehyde is often catalyzed by Lewis acids to form cyanohydrins, which are versatile synthetic intermediates.
Aldol and Related Additions: Lewis acids can promote the addition of enol ethers or other carbon nucleophiles to the aldehyde, controlling stereoselectivity through the formation of organized transition states.
The choice of Lewis acid can influence the reaction's outcome, with stronger Lewis acids like boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) providing greater activation but potentially lower selectivity compared to milder or sterically hindered Lewis acids.
Table 1: Representative Lewis Acids and Their Applications in Aldehyde Chemistry
| Lewis Acid | Typical Aldehyde Transformations | Mechanistic Role |
|---|---|---|
| Boron Trifluoride (BF₃) | Aldol reactions, Diels-Alder reactions, Friedel-Crafts acylation | Strong activation of the carbonyl group for nucleophilic attack. |
| Titanium Tetrachloride (TiCl₄) | Mukaiyama aldol reaction, Cyanohydrin formation | Forms chelated intermediates, influencing stereoselectivity. |
| Zinc Chloride (ZnCl₂) | Reduction of aldehydes, Acetal formation | Milder activation, often used for protecting group chemistry. |
| Trimethylsilyl Triflate (TMSOTf) | Silyl enol ether additions, Glycosylations | Catalyzes reactions involving silyl-based nucleophiles. |
Organocatalysis offers a powerful, metal-free alternative for activating aldehydes, often providing high levels of enantioselectivity. For this compound, two primary activation modes are relevant: iminium ion catalysis and enamine catalysis, typically employing chiral secondary amines as catalysts.
Iminium Ion Catalysis: The reaction of the aldehyde with a secondary amine catalyst (e.g., a proline derivative) forms a transient iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-positions, activating the molecule for nucleophilic attack at the β-position. While this compound is a saturated aldehyde, this strategy is foundational for the functionalization of α,β-unsaturated aldehydes.
Enamine Catalysis: In this mode, the secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This process raises the HOMO (Highest Occupied Molecular Orbital) and allows the aldehyde to act as a nucleophile, typically reacting at the α-position with various electrophiles. This is the most pertinent pathway for the α-functionalization of this compound, enabling reactions like α-alkylation, α-amination, or α-oxidation with high enantioselectivity. The methyl group at the β-position would sterically influence the approach of the electrophile.
Table 2: Major Organocatalytic Activation Modes for Aldehydes
| Activation Mode | Key Intermediate | Role of Aldehyde | Typical Reactions |
|---|---|---|---|
| Iminium Ion Catalysis | Iminium Ion | Electrophile (at β-position) | Conjugate additions, Diels-Alder |
| Enamine Catalysis | Enamine | Nucleophile (at α-position) | α-Alkylation, α-Amination, Aldol |
Transition metal catalysis provides a broad spectrum of transformations for aldehydes, ranging from simple reductions to complex C-H bond functionalizations.
Hydrogenation: The aldehyde group of this compound can be selectively reduced to the corresponding primary alcohol, 3-methyl-5-phenylpentanol, using catalysts based on palladium, platinum, ruthenium, or rhodium under a hydrogen atmosphere.
Hydroacylation: In this process, the aldehyde C-H bond is added across an unsaturated bond, such as an alkene or alkyne. An intramolecular hydroacylation of a derivative of this compound could be a powerful method for constructing cyclic ketones.
Decarbonylation: Rhodium and palladium complexes can catalyze the removal of the carbonyl group as carbon monoxide, converting the aldehyde into 2-methyl-4-phenylbutane.
C-H Functionalization: Modern transition metal catalysis allows for the direct functionalization of otherwise unreactive C-H bonds. The aldehyde group can act as a directing group, enabling a catalyst (e.g., palladium, rhodium, or ruthenium) to functionalize a specific C-H bond within the molecule, such as the benzylic C-H bond at the γ-position or even a C-H bond on the phenyl ring.
Table 3: Examples of Transition Metal-Catalyzed Aldehyde Functionalizations
| Metal Catalyst (Example) | Transformation | Description |
|---|---|---|
| Palladium (Pd) | C-H Arylation | Directs the coupling of an aryl halide to a C-H bond. |
| Rhodium (Rh) | Hydroacylation | Adds the aldehyde C-H bond across a C=C or C≡C bond. |
| Ruthenium (Ru) | Hydrogenation | Selectively reduces the aldehyde to an alcohol. |
| Iridium (Ir) | C-H Borylation | Catalyzes the introduction of a boryl group at a C-H position. |
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations of 3 Methyl 5 Phenylpentanal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Methyl-5-phenylpentanal, 1D NMR techniques like ¹H and ¹³C NMR provide the initial blueprint of the molecule's structure by identifying the different chemical environments of the hydrogen and carbon atoms. rsc.orgnih.govalwsci.com
Detailed ¹H and ¹³C NMR data for the chiral (R)-enantiomer of this compound have been reported, offering a precise map of the atomic connectivity. nih.gov The aldehydic proton, a key functional group identifier, appears as a triplet in the ¹H NMR spectrum, confirming its proximity to a methylene (B1212753) (CH₂) group. nih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (R)-3-Methyl-5-phenylpentanal nih.gov
| Atom Position | ¹H Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|---|
| 1 (CHO) | 9.75 | t, J = 2.4 | 202.7 |
| 2 (CH₂) | 2.45 (ddd), 2.28 (ddd) | J = 16.1, 5.7, 2.0; J = 16.1, 7.9, 2.6 | 51.0 |
| 3 (CH) | 2.18–2.04 | m | 27.8 |
| 4 (CH₂) | 1.74–1.62 (m), 1.62–1.50 (m) | m | 38.6 |
| 5 (CH₂) | 2.73–2.55 | m | 33.3 |
| 6 (C-Ar) | - | - | 142.1 |
| 7, 11 (CH-Ar) | 7.21–7.15 | m | 128.3 |
| 8, 10 (CH-Ar) | 7.31–7.26 | m | 128.4 |
| 9 (CH-Ar) | 7.21–7.15 | m | 125.8 |
| 12 (CH₃) | 1.04 | d, J = 6.7 | 19.8 |
Note: Spectra recorded in CDCl₃. Assignments are based on reported data.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle, especially for complex structures. researchgate.netresearchgate.netsdsu.edu These experiments correlate signals within a single spectrum or between different nuclei, revealing through-bond and through-space relationships. rsc.orgsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a correlation between the aldehydic proton (H1) and the protons of the adjacent methylene group (H2). It would further trace the connectivity from H2 to the methine proton (H3), from H3 to the methyl protons (H12) and the methylene protons (H4), and finally from H4 to the benzylic protons (H5).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal, for instance, confirming that the doublet at 1.04 ppm is from the methyl group (C12) attached to the methine carbon (C3) at 27.8 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity between nuclei. researchgate.netuniroma1.it This is vital for determining the relative stereochemistry and preferred conformation of a molecule. acs.org For example, NOESY could show correlations between the methine proton (H3) and specific protons on the adjacent methylene groups (H2 and H4), providing insight into the molecule's spatial arrangement.
Advanced Pulse Sequences for Stereochemical Assignment and Conformational Analysis
The stereochemistry at the C3 chiral center and the molecule's preferred conformation are critical aspects of its structure. Advanced NMR methods are employed to investigate these features. This compound is a chiral aldehyde, and its enantiomers can exhibit different biological or sensory properties. acs.orgwikipedia.org
The relative stereochemistry can be investigated using NOESY experiments, which measure spatial proximities. acs.org The conformation of the flexible alkyl chain is influenced by steric and electronic factors. Analysis of coupling constants and NOE data can help determine the preferred rotational state (conformation) around the C-C single bonds.
For determining the enantiomeric excess of a chiral aldehyde mixture, specialized NMR techniques can be used. This often involves using a chiral solvating agent (CSA), which interacts with the enantiomers to form transient diastereomeric complexes. bohrium.com These complexes have slightly different NMR spectra, allowing for the quantification of each enantiomer in the mixture. bohrium.com
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and confidence. For this compound (C₁₂H₁₆O), the calculated monoisotopic mass is 176.120115 Da. epa.gov HRMS provides an experimental mass measurement with a precision of a few parts per million, which serves to confirm this molecular formula. tesisenred.netrsc.org
Tandem Mass Spectrometry (MS/MS) for Structural Connectivity
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint that provides detailed information about the ion's structure.
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical electrospray ionization (ESI) experiment. Its fragmentation would likely proceed through several characteristic pathways for aliphatic aldehydes:
Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group.
Beta-Cleavage: Cleavage of the next bond in the chain.
McLafferty Rearrangement: A characteristic reaction of carbonyl compounds involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond.
Loss of Water: Dehydration is a common fragmentation pathway for many oxygen-containing organic ions.
Benzylic Cleavage: Fragmentation at the bond between C4 and C5 is favorable due to the stability of the resulting benzyl (B1604629) or tropylium (B1234903) cation.
Table 2: Predicted MS/MS Fragments for this compound [M+H]⁺
| m/z (Da) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 159.11 | [C₁₂H₁₅]⁺ | Loss of H₂O |
| 117.07 | [C₉H₉]⁺ | Cleavage of C3-C4 bond |
| 91.05 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |
Ion Mobility Mass Spectrometry for Isomer Differentiation
While mass spectrometry separates ions based on their mass-to-charge ratio (m/z), it cannot typically distinguish between isomers—molecules with the same chemical formula but different atomic arrangements. nih.gov Ion Mobility Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ion in the gas phase. nih.govmdpi.com This allows for the separation of ions with the same m/z but different three-dimensional structures, which is reported as their collision cross-section (CCS). nih.gov
This technique is particularly relevant for this compound for two reasons:
Constitutional Isomers: Other isomers, such as 2-methyl-5-phenylpentanal or 4-methyl-5-phenylpentanal, are isobaric (have the same mass) with the target compound but would have different shapes and therefore different drift times and CCS values in an ion mobility experiment.
Stereoisomers: this compound possesses a chiral center at C3 and thus exists as a pair of enantiomers (R and S). While enantiomers have identical CCS values and cannot be separated directly by IM-MS, they can be differentiated by forming adducts with a chiral selector molecule. acs.org The resulting diastereomeric complexes will have different shapes and can be resolved by ion mobility, enabling chiral analysis.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the primary method for separating this compound from reaction mixtures or natural extracts and for assessing its purity. numberanalytics.comnews-medical.net Both gas and liquid chromatography are applicable.
Gas Chromatography (GC): As a volatile fragrance compound, this compound is well-suited for analysis by GC. alwsci.comd-nb.info The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification. d-nb.info Multidimensional gas chromatography (MDGC) can be employed for highly complex samples, offering enhanced separation by using two columns with different properties. numberanalytics.comnews-medical.net
High-Performance Liquid Chromatography (HPLC): HPLC is also an effective technique for the analysis and purification of this compound. sielc.com A reported method utilizes a reverse-phase (RP) column with a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com For coupling with mass spectrometry (LC-MS), a volatile acid like formic acid is used instead. sielc.com This method is scalable and can be used for preparative separation to isolate pure compound for further study. sielc.com Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating the R and S enantiomers of chiral compounds like this compound. wikipedia.orgjiangnan.edu.cnresearchgate.net
Table 3: Chromatographic Methods for this compound
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV, MS | Purity assessment, Preparative separation sielc.com |
| GC | Standard non-polar or mid-polar capillary column | Helium or Hydrogen | FID, MS | Separation of volatiles, Purity, Identification alwsci.comd-nb.info |
Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Excess Determination
The stereochemistry of this compound is crucial as its enantiomers can exhibit different biological activities and chemical properties. Chiral chromatography is the cornerstone for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely employed technique for the enantiomeric separation of this compound and its derivatives. figshare.comnih.govacs.orgrsc.org The use of chiral stationary phases (CSPs) is fundamental to this process. For instance, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), have proven effective. figshare.comnih.govacs.orgrsc.orgamazonaws.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times.
In a specific application, the enantiomeric excess of (R)-3-Methyl-5-phenylpentanal was determined after its synthesis. nih.gov This involved reducing the aldehyde to the corresponding alcohol, which was then analyzed by HPLC on a CHIRALPAK IB column using a hexane (B92381)/iso-propanol eluent. nih.gov The retention times for the (R) and (S) enantiomers were 12.55 minutes and 13.51 minutes, respectively, allowing for the calculation of a 93% ee. nih.gov Similarly, the ee of a related compound, (S)-3-phenylpentanal, was determined to be 92% by chiral GC analysis. figshare.com
The mobile phase composition, typically a mixture of a nonpolar solvent like heptane (B126788) or hexane and a more polar alcohol such as isopropanol, is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks. figshare.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC-MS is another powerful tool for enantiomeric excess determination. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. amazonaws.com Capillary columns coated with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are used for the separation of volatile enantiomers like this compound. gcms.cz The mass spectrometer not only quantifies the separated enantiomers but also provides structural confirmation based on their fragmentation patterns. amazonaws.com
Table 1: Examples of Chiral Chromatography Conditions for this compound and Related Compounds
| Compound | Analytical Method | Chiral Column | Mobile Phase/Conditions | Retention Times (min) | Enantiomeric Excess (ee) | Reference |
| (R)-3-Methyl-5-phenylpentanol | HPLC | CHIRALPAK IB | 97:3 Hexanes/iso-propanol | tR = 12.55 (R), 13.51 (S) | 93% | nih.gov |
| (S)-3-Phenylpentanal | Chiral GC | Chiraldex G-TA | 90°C isotherm | tR = 40.4 (major), 41.9 | 92% | figshare.com |
| (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal | HPLC | Daicel Chiralcel OD-H | 90/10 n-hexane/i-PrOH | tR = 22.4 (minor), 32.9 (major) | 96% | acs.org |
| Racemic this compound derivative | HPLC | Chiralcel ID-3 | 95/5 n-hexane/i-PrOH | tmajor = 31.71, tminor = 41.62 | 86% | rsc.org |
| (E)-3-phenylpent-2-enal derivative | HPLC | Iatrobeads® | 10% Et2O/pentane | Not specified | 94% | caltech.edu |
Hyphenated Techniques for Complex Mixture Analysis
In many instances, this compound is a component within a complex matrix, such as a reaction mixture or a natural product extract. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such samples.
GC-MS and GC-FID: Gas chromatography coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is a standard approach. amazonaws.com GC-FID provides quantitative information based on the response of the detector to the eluted compounds, while GC-MS offers structural information through mass spectral data. amazonaws.com This combination is particularly useful for identifying and quantifying this compound and its byproducts in a reaction mixture. amazonaws.com
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique. sielc.comdokumen.pub It is suitable for the analysis of less volatile or thermally labile compounds that are not amenable to GC. Reverse-phase HPLC methods can be used to separate this compound from other components in a mixture. sielc.com For MS compatibility, volatile mobile phase additives like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com The mass spectrometer provides molecular weight and structural information, aiding in the unambiguous identification of the target analyte.
TLC-Raman Imaging Microscopy (TLC-RIM): For certain applications, thin-layer chromatography (TLC) can be combined with spectroscopic techniques like Raman imaging microscopy. researchgate.net While not a mainstream method for this specific compound, this hyphenated approach allows for the in-situ analysis of separated spots on a TLC plate, providing structural information and potentially identifying components in a mixture without the need for elution. researchgate.net
In Situ and Operando Spectroscopic Studies of Reaction Mechanisms
To gain a deeper understanding of the formation and transformation of this compound, it is crucial to study the reaction mechanisms in real-time. In situ and operando spectroscopy allow for the monitoring of reactions as they occur, providing valuable kinetic and mechanistic data.
Real-time Monitoring with Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: In situ IR spectroscopy is a powerful technique for real-time reaction monitoring. researchgate.net By inserting an IR probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked over time by observing the changes in their characteristic vibrational bands. researchgate.net For instance, the formation of this compound can be followed by monitoring the appearance and growth of the characteristic aldehyde C=O stretching band.
Raman Spectroscopy: Similar to IR, in situ Raman spectroscopy can provide real-time information about a reacting system. Raman spectroscopy is particularly advantageous for studying reactions in aqueous media, as the Raman signal of water is weak. It can also be used to study reactions involving solid catalysts.
Online NMR for Kinetic and Mechanistic Insights
Online Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy is a highly effective method for obtaining detailed mechanistic and kinetic information about chemical reactions. tesisenred.netcncb.ac.cn By flowing the reaction mixture through an NMR spectrometer, high-resolution spectra can be acquired at regular intervals. This allows for the identification and quantification of all NMR-active species in the reaction, including transient intermediates that may not be detectable by other methods.
A detailed mechanistic investigation of the reaction of 3-methylpentanoic acid with Meldrum's acid was successfully carried out using online NMR spectroscopy. cncb.ac.cn This study provided conclusive evidence for a hypothesized dimer anhydride (B1165640) intermediate and revealed the presence of a previously unknown acyl chloride intermediate. cncb.ac.cn Similar approaches could be applied to study the synthesis or reactions of this compound to elucidate reaction pathways, determine rate-determining steps, and identify key intermediates. tesisenred.netcncb.ac.cn High-pressure NMR (HP-NMR) can also be utilized for reactions conducted under non-ambient pressures. tesisenred.net
Table 2: Spectroscopic and Analytical Techniques for this compound
| Technique | Application | Information Obtained |
| Chiral HPLC | Enantiomeric excess determination | Retention times of enantiomers, enantiomeric ratio |
| Chiral GC-MS | Enantiomeric excess determination and structural confirmation | Separation of enantiomers, mass spectra for identification |
| LC-MS | Analysis in complex mixtures | Separation of components, molecular weight, and structural information |
| In Situ IR/Raman | Real-time reaction monitoring | Changes in functional groups, reaction kinetics |
| Online NMR | Mechanistic and kinetic studies | Identification and quantification of reactants, intermediates, and products over time |
Computational and Theoretical Studies on 3 Methyl 5 Phenylpentanal and Its Transformations
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics focuses on the electronic structure at a static moment, Molecular Dynamics (MD) simulations provide insights into the movement and behavior of molecules over time. uchicago.eduacs.org MD simulations model a system by applying classical mechanics to calculate the trajectories of atoms and molecules. google.com
For a flexible molecule like 3-Methyl-5-phenylpentanal, which has several rotatable single bonds, MD simulations are particularly useful for conformational analysis. researchgate.netsemanticscholar.org The simulation can explore the different spatial arrangements (conformers) the molecule can adopt and determine their relative populations and the energy barriers for interconversion.
Furthermore, MD simulations are invaluable for studying solvent effects. researchgate.netrsc.org By explicitly including solvent molecules (e.g., water or an organic solvent) in the simulation box, it is possible to observe how the solvent organizes around this compound and how these interactions influence its conformation and reactivity. This provides a more realistic model of the molecule's behavior in a liquid phase compared to gas-phase quantum calculations. uchicago.eduacs.org
Mechanistic Elucidation through Transition State Theory
Transition State Theory (TST) is a theoretical framework used to explain and calculate the rates of elementary chemical reactions. wikipedia.org It posits that for a reaction to occur, the reactants must pass through a high-energy, unstable configuration known as the activated complex or transition state, which exists in a quasi-equilibrium with the reactants. wikipedia.org
Computational chemistry is used to apply the principles of TST by mapping the potential energy surface of a reaction. For a transformation of this compound, this involves:
Locating Stationary Points: Using methods like DFT, the structures and energies of the reactants, products, and any reaction intermediates are calculated.
Identifying Transition States: Specialized algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface (a maximum along the reaction coordinate and a minimum in all other directions). mdpi.com
Constructing the Reaction Pathway: The transition state is confirmed to connect the desired reactants and products, often by calculating the intrinsic reaction coordinate (IRC).
Strategic Utility of 3 Methyl 5 Phenylpentanal As a Versatile Building Block in Complex Chemical Synthesis
Precursor to Chiral Intermediates for Advanced Molecules
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. 3-Methyl-5-phenylpentanal plays a significant role as a precursor in the stereoselective synthesis of chiral intermediates.
A key application is in the synthesis of (R)-3-Methyl-5-phenylpentanal. nih.gov This chiral aldehyde is a valuable intermediate, and its synthesis has been achieved with high enantiomeric excess through methods like the asymmetric reduction of a corresponding precursor. nih.gov For instance, the reduction of a thioester precursor using diisobutylaluminium hydride (DIBAL-H) at low temperatures yields (R)-3-Methyl-5-phenylpentanal with excellent enantioselectivity. nih.gov The absolute configuration of this chiral aldehyde can be confirmed through its conversion to known derivatives. nih.gov
Furthermore, chiral derivatives of this compound are instrumental in the synthesis of complex natural products. For example, (2R,3S)-3-(tert-Butyldimethylsilyloxy)-2-methyl-5-phenylpentanal is a key intermediate in synthetic pathways. pitt.edu Its preparation often involves stereoselective reactions, such as those employing chiral auxiliaries or catalysts to control the formation of new stereocenters. pitt.edu These chiral building blocks are then utilized in multi-step syntheses to construct intricate molecular architectures with defined stereochemistry, as demonstrated in the total synthesis of complex polypropionates like Erythronolide B. pitt.edu
Role in the Construction of Carbon Skeletons for Polyfunctional Products
The carbon framework of this compound provides a versatile scaffold for the construction of more elaborate carbon skeletons, leading to a diverse array of polyfunctional products. The aldehyde group is particularly reactive and can participate in a variety of carbon-carbon bond-forming reactions. cymitquimica.com
One important application is its use in aldol (B89426) condensation reactions. The aldol reaction is a powerful tool for forming β-hydroxy carbonyl compounds, which are themselves versatile intermediates for a wide range of pharmaceuticals and natural products. google.com Organocatalytic methods, for example, can facilitate the stereoselective aldol reaction between this compound and other carbonyl compounds, enabling the construction of complex carbon chains with controlled stereochemistry. google.com
Moreover, this compound and its derivatives are employed in "borrowing hydrogen" catalysis. acs.orgresearchgate.net This methodology allows for the alkylation of ketones and other nucleophiles with alcohols, where the alcohol is temporarily oxidized to an aldehyde in situ. This strategy has been used to synthesize β-branched carbonyl compounds and has been applied to the synthesis of fragrance compounds like (±)-3-methyl-5-phenylpentanol. researchgate.net
The strategic placement of the methyl and phenyl groups on the pentanal backbone also influences the regioselectivity and stereoselectivity of subsequent reactions, providing a level of control in the assembly of complex polyfunctional molecules.
Applications in the Synthesis of Functional Organic Compounds (e.g., as a synthon)
In the context of retrosynthetic analysis, this compound can be considered a valuable synthon, representing a five-carbon unit with latent functionality. Its aldehyde group can be readily transformed into a variety of other functional groups, making it a versatile starting material for a range of organic compounds. lookchem.com
For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine through reductive amination. These transformations open up pathways to a wide array of functionalized molecules. The compound has been noted for its utility in the synthesis of pharmaceuticals and other fine chemicals. lookchem.com
A notable application of this compound is in the fragrance industry, where it is known by the trade name Mefranal and valued for its fresh, rosy, and floral odor. rndnewsindia.com The synthesis of Mefranal itself has been the subject of process development to create greener and more cost-effective methods, highlighting its industrial importance. rndnewsindia.com
The versatility of this compound as a synthon is further demonstrated by its use in the synthesis of various heterocyclic and acyclic compounds. Its carbon skeleton can be incorporated into larger molecular frameworks through a variety of synthetic transformations, making it a key building block for chemists aiming to construct complex and functionally diverse organic molecules.
Future Perspectives and Emerging Research Directions for 3 Methyl 5 Phenylpentanal Research
Development of Novel Catalytic Systems for Highly Selective Transformations
The future of 3-Methyl-5-phenylpentanal synthesis lies in the design of sophisticated catalytic systems capable of achieving high levels of selectivity, particularly enantioselectivity for chiral applications. Current research in organic synthesis points towards several promising avenues.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. numberanalytics.com Chiral amines and proline derivatives are notable examples of organocatalysts that can facilitate the formation of chiral aldehydes with high enantioselectivity under mild conditions. numberanalytics.com Future work will likely focus on developing new organocatalysts specifically tailored for the conjugate addition or alkylation reactions required to construct the this compound backbone, aiming for near-perfect control over the stereochemistry at the C3 position.
Transition metal catalysis also continues to be a fertile ground for innovation. Rhodium and palladium-based catalysts are well-established for reactions like hydroformylation and cross-coupling, which can be integral to the synthesis of aldehydes. numberanalytics.com The development of novel chiral ligands for these metals is a key research objective. These ligands can create a chiral environment around the metal center, guiding the reactants to form one enantiomer of the product preferentially. The goal is to develop catalysts that are not only highly selective but also robust, reusable, and efficient, minimizing the amount of expensive metal required.
Biocatalysis represents a green and highly selective alternative to traditional chemical catalysis. nih.govchemrxiv.org Enzymes such as alcohol dehydrogenases, amine oxidases, and carboxylic acid reductases (CARs) can perform transformations with exceptional specificity under environmentally benign conditions (aqueous media, neutral pH, room temperature). nih.govchemrxiv.orgmdpi.com For instance, a chemoenzymatic cascade could be designed where a chemical reaction creates a precursor that is then fed into a whole-cell or isolated enzyme system to produce the final aldehyde. acs.orgmdpi.com The development of robust enzymes through protein engineering will be crucial to handle the specific substrate and reaction conditions for this compound production. nih.gov
| Catalyst Type | Example Catalyst/System | Potential Transformation | Key Advantage |
|---|---|---|---|
| Organocatalysis | Chiral Amines / Proline Derivatives | Asymmetric Michael Addition / Alkylation | Metal-free, high enantioselectivity. numberanalytics.com |
| Transition Metal Catalysis | Rhodium/Chiral Ligand Complexes | Asymmetric Hydroformylation | High activity and control over regioselectivity. numberanalytics.com |
| Biocatalysis | Carboxylic Acid Reductases (CARs) | Reduction of a corresponding carboxylic acid | High specificity, mild reaction conditions, sustainable. chemrxiv.org |
| Biocatalysis | Amine Oxidase / Catalase | Oxidation of a primary amine precursor | Environmentally friendly (aqueous media), high conversion. mdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable manufacturing. nih.gov The synthesis of fragrance aldehydes, including this compound, is set to benefit significantly from this transition. beilstein-journals.org
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. thieme-connect.com For the synthesis of this compound, a multi-step sequence could be "telescoped" into a single, uninterrupted flow process, eliminating the need for isolation and purification of intermediates. researchgate.net This not only accelerates the synthesis but also minimizes waste and improves safety by handling smaller volumes of reactive materials at any given time. numberanalytics.com For instance, an organocatalytic conjugate addition could be followed immediately by a reductive step in a subsequent reactor module. chemistryworld.com
Automated synthesis platforms represent the next level of sophistication, combining flow reactors with robotic handling, real-time analytics (e.g., in-line NMR or MS), and machine-learning algorithms for process optimization. beilstein-journals.orgnih.gov Such platforms can run continuously, 24/7, enabling high-throughput screening of reaction conditions and rapid production of material. nih.gov The development of automated systems for synthesizing fragrance libraries is an active area of research. nih.gov Integrating the synthesis of this compound onto such a platform would allow for on-demand production, rapid optimization of the synthetic route, and the potential to quickly generate novel derivatives for sensory evaluation.
| Platform/Technology | Key Features | Application to this compound Synthesis |
|---|---|---|
| Continuous Flow Reactors | Precise control of reaction conditions, enhanced heat/mass transfer, improved safety. thieme-connect.com | Higher yields and purity, scalable production, telescoping of multi-step reactions. researchgate.net |
| Packed-Bed Reactors | Immobilized catalysts (e.g., organocatalysts on a resin) for easy separation and reuse. chemistryworld.com | Facilitates catalyst recycling, reduces contamination of the product. |
| Automated Synthesis Platforms | Integration of reactors, purification, and analytics with software control. nih.gov | High-throughput optimization, on-demand synthesis, rapid discovery of new derivatives. |
Exploration of Bio-Inspired Synthetic Routes and Biomimetic Transformations
Nature provides a rich blueprint for the efficient synthesis of complex molecules. Bio-inspired and biomimetic approaches aim to harness the principles of biosynthesis to develop novel and sustainable routes to target compounds like this compound. engineering.org.cn
One promising strategy is the use of biosynthetic building blocks. Organisms construct complex molecules from simple, readily available precursors. engineering.org.cn Research into the biosynthetic pathways of related natural products could reveal key intermediates or enzymatic steps that can be adapted for the synthesis of this compound. This might involve using engineered microorganisms (whole-cell biocatalysis) to convert simple feedstocks like sugars or amino acids into a key precursor of the target aldehyde. nih.govchemrxiv.org
Biomimetic cascade reactions are another powerful approach. In nature, enzymes often work in concert, with the product of one reaction being channeled directly as the substrate for the next. rsc.org Chemists are increasingly designing synthetic cascades that mimic this efficiency. For this compound, one could envision a cascade initiated by a biomimetic polyene cyclization or a Diels-Alder reaction to construct the carbon skeleton, followed by enzymatic "editing" to install the final functional groups with high stereoselectivity. nih.gov These reactions are inspired by how organisms create complex ring systems and stereocenters in a single, elegant step. wiley-vch.de
The ultimate goal of this research is to develop synthetic strategies that are not only efficient but also operate under mild, environmentally friendly conditions, mirroring the sustainability of biological processes. engineering.org.cn This involves using water as a solvent, employing biodegradable catalysts, and minimizing energy consumption, aligning the production of fragrances with the principles of green chemistry. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 3-methyl-5-phenylpentanal, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : this compound is synthesized via aldol condensation between β-methylcinnamaldehyde and acetaldehyde under basic or acidic catalysis. Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., ethanol or toluene), and catalyst loading (e.g., 1–5% NaOH). Monitoring by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) ensures intermediate purity . For scale-up, inert atmospheres (N₂) reduce oxidation byproducts. Yield improvements (>75%) are achieved by slow aldehyde addition to minimize side reactions like self-condensation.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare H NMR peaks (e.g., aldehyde proton at δ 9.5–10.0 ppm, aromatic protons at δ 7.2–7.5 ppm) and C NMR (aldehyde carbon at δ 195–205 ppm) with literature data.
- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI) to match fragmentation patterns (e.g., m/z 176 [M⁺], base peak at m/z 91 for benzyl fragment) .
- IR : Validate aldehyde C=O stretch at ~1720 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent degradation. Avoid proximity to strong acids/bases or ignition sources due to flammability (flash point ~38°C) .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact.
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in predicted vs. experimental reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic reactivity at the aldehyde group. Compare computed HOMO-LUMO gaps with experimental kinetic data (e.g., nucleophilic addition rates). Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or transition state steric hindrance. Calibrate models using benchmark reactions (e.g., Grignard additions) .
Q. What strategies address discrepancies in GC-MS retention indices (RIs) for this compound across different laboratories?
- Methodological Answer : Standardize column type (e.g., DB-5ms), carrier gas flow rate (1–2 mL/min He), and temperature ramp (5°C/min from 50°C to 250°C). Cross-validate RIs using co-injection with n-alkane standards (C₇–C₃₀). If RIs vary >5 units, check for column degradation or detector calibration errors . Publish raw data and chromatographic conditions to enhance reproducibility .
Q. How does the stereoelectronic environment of this compound influence its stability in fragrance formulations?
- Methodological Answer : The β-methyl group sterically shields the aldehyde, reducing oxidation to carboxylic acids. Accelerated stability testing (40°C/75% RH for 28 days) with HPLC monitoring quantifies degradation products (e.g., 3-methyl-5-phenylpentanoic acid). Antioxidants (0.1% BHT) and UV-light exclusion extend shelf life in ethanol-based formulations .
Integration with Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
